molecular formula C9H11N3O3 B14673780 3-(2-Nitrophenyl)propanehydrazide CAS No. 34547-22-3

3-(2-Nitrophenyl)propanehydrazide

Cat. No.: B14673780
CAS No.: 34547-22-3
M. Wt: 209.20 g/mol
InChI Key: OZTAQIWRMROXDD-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propanehydrazide is an organic compound with the molecular formula C9H11N3O3 It is characterized by the presence of a nitrophenyl group attached to a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)propanehydrazide typically involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)propanehydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 3-(2-Aminophenyl)propanehydrazide.

    Substitution: Various substituted hydrazides.

    Condensation: Hydrazones.

Scientific Research Applications

3-(2-Nitrophenyl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.

    2-Nitrobenzaldehyde: Precursor in the synthesis of 3-(2-Nitrophenyl)propanehydrazide.

    3-(2-Aminophenyl)propanehydrazide: Reduction product of this compound.

Uniqueness

This compound is unique due to its combination of a nitrophenyl group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

34547-22-3

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

3-(2-nitrophenyl)propanehydrazide

InChI

InChI=1S/C9H11N3O3/c10-11-9(13)6-5-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6,10H2,(H,11,13)

InChI Key

OZTAQIWRMROXDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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